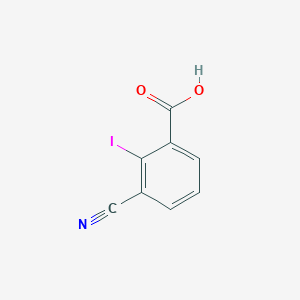

3-Cyano-2-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQYOMPRHIJZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310943 | |

| Record name | 3-Cyano-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106589-22-4 | |

| Record name | 3-Cyano-2-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106589-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyano-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 Cyano 2 Iodobenzoic Acid

Substitution Reactions at the Iodo and Cyano Positions of the Aromatic Ring

The electronic properties of the substituents on the benzene (B151609) ring significantly influence its susceptibility to both nucleophilic and electrophilic attacks.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In 3-Cyano-2-iodobenzoic acid, the presence of the strongly electron-withdrawing cyano (–CN) and carboxylic acid (–COOH) groups deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orglibretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, the iodine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org In the subsequent step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org

For this compound, the electron-withdrawing nature of the cyano and carboxyl groups helps to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. youtube.com The iodine atom serves as a good leaving group, making the C-I bond susceptible to nucleophilic attack. While the cyano group itself is not typically displaced in SNAr reactions, its powerful electron-withdrawing effect is crucial for activating the ring towards substitution at the iodo position.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. uomustansiriyah.edu.iq The existing substituents on the aromatic ring govern the rate and regioselectivity of the substitution. wikipedia.org In the case of this compound, all three substituents—carboxyl, cyano, and iodo—are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. wikipedia.org

These groups direct incoming electrophiles primarily to the meta position relative to themselves. wikipedia.org Considering the positions on the this compound ring:

The carboxyl group at C1 directs to C5.

The iodo group at C2 directs to C4 and C6.

The cyano group at C3 directs to C5.

The combined directing effects and the strong deactivating nature of the cyano and carboxyl groups would suggest that any further electrophilic substitution would be difficult and likely occur at the C5 position, which is meta to both the carboxyl and cyano groups. However, steric hindrance from the adjacent bulky iodine atom and the existing substituents can also play a significant role in determining the final product distribution. uomustansiriyah.edu.iq

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Iodo Moiety

The carbon-iodine bond in this compound is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgorganic-chemistry.org This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems under relatively mild conditions. libretexts.org

The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The carbon-iodine bond is particularly reactive in the oxidative addition step, making iodoarenes like this compound excellent substrates for this transformation. wikipedia.org The presence of the electron-withdrawing cyano group can also enhance the rate of the Suzuki-Miyaura coupling.

This reaction has been applied in various synthetic contexts, including the labeling of RNA by coupling halogen-modified nucleotides with boronic acids. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is a generalized representation based on the principles of the Suzuki-Miyaura reaction and may not reflect specific experimental results for this compound without direct literature evidence.

| Reactant 1 | Reactant 2 (Boronate) | Catalyst/Base | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Cyano-2-phenylbenzoic acid |

| This compound | Methylboronic acid | Pd(OAc)₂/PCy₃ / K₃PO₄ | 3-Cyano-2-methylbenzoic acid |

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base and is conducted under mild conditions. wikipedia.org

The mechanism involves the formation of a copper acetylide species, which then reacts with the palladium-aryl halide complex formed after oxidative addition. wikipedia.org The Sonogashira reaction is instrumental in the synthesis of oligo(p-phenyleneethynylene)s and other conjugated materials with important electronic and optical properties. scielo.org.mx Due to the high reactivity of the C-I bond, this compound is an ideal substrate for introducing alkyne functionalities.

Table 2: Examples of Sonogashira Coupling Reactions This table is a generalized representation based on the principles of the Sonogashira reaction and may not reflect specific experimental results for this compound without direct literature evidence.

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst/Co-catalyst/Base | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-Cyano-2-(phenylethynyl)benzoic acid |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ / CuI / piperidine | 3-Cyano-2-((trimethylsilyl)ethynyl)benzoic acid |

Beyond C-C bond formation, palladium catalysis is also extensively used to construct carbon-heteroatom bonds. The Buchwald-Hartwig amination (C-N bond formation), Buchwald-Hartwig etherification (C-O bond formation), and similar couplings for C-S bond formation are cornerstone reactions in modern organic synthesis. mit.edursc.org

These reactions also proceed via a catalytic cycle involving oxidative addition, but the transmetalation step is replaced by coordination of the heteroatom nucleophile (amine, alcohol, or thiol) to the palladium center, followed by reductive elimination. mit.edu The choice of ligand is critical for the success of these transformations. mit.edu The reactive C-I bond of this compound makes it a suitable substrate for these couplings, allowing for the introduction of nitrogen, oxygen, and sulfur-containing functional groups.

Table 3: Examples of Palladium-Catalyzed C-X Bond Formation Reactions This table is a generalized representation based on the principles of these coupling reactions and may not reflect specific experimental results for this compound without direct literature evidence.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | This compound | Aniline (B41778) | Pd₂(dba)₃ / BINAP / NaOtBu | 3-Cyano-2-(phenylamino)benzoic acid |

| Buchwald-Hartwig Etherification | This compound | Phenol | Pd(OAc)₂ / RuPhos / K₃PO₄ | 3-Cyano-2-phenoxybenzoic acid |

Derivatization and Functional Group Interconversions of this compound

The functional groups of this compound can be selectively modified to produce a variety of derivatives. These transformations are crucial for the construction of more complex molecular architectures.

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification procedures. For instance, the esterification of the isomeric 2-iodobenzoic acid with methanol (B129727) is reported to proceed in quantitative yield, suggesting that this compound would react similarly under acidic conditions with an alcohol. A general method for the esterification of aryl acids involves heating the acid in the presence of the desired alcohol and a catalytic amount of a strong acid.

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Alternatively, direct amidation is possible using coupling agents or by reacting the acid with an aqueous solution of ammonia (B1221849). This allows for the introduction of a wide range of substituted and unsubstituted amide functionalities.

Decarboxylation: The removal of the carboxyl group from the aromatic ring is a more challenging transformation. Traditional thermal decarboxylation often requires harsh conditions. However, modern synthetic methods, such as photoredox catalysis, have emerged as milder alternatives for the decarboxylation of benzoic acids, proceeding via the formation of aryl radicals.

Table 1: Examples of Carboxyl Group Transformations

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 3-cyano-2-iodobenzoate |

The cyano group is a versatile functional group that can be converted into other nitrogen-containing moieties or a carboxylic acid.

Hydrolysis: The nitrile functionality can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 2-iodo-3-carbamoylbenzoic acid. Complete hydrolysis under more forcing conditions leads to the formation of a dicarboxylic acid, 2-iodoisophthalic acid. This stepwise hydrolysis allows for the selective formation of either the amide or the dicarboxylic acid derivative.

Reduction: The cyano group can be reduced to a primary amine, yielding (3-(aminomethyl)-2-iodobenzoic acid). This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For example, related 2-cyanopyridine (B140075) derivatives are effectively reduced to their corresponding aminomethylpyridines via catalytic hydrogenation using a palladium on charcoal catalyst. This method provides a route to introduce a basic aminomethyl group.

Table 2: Examples of Cyano Group Modifications

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), controlled temperature | 2-Iodo-3-carbamoylbenzoic acid |

| Complete Hydrolysis | NaOH(aq), Heat, then H₃O⁺ | 2-Iodoisophthalic acid |

| Reduction | LiAlH₄ in THF or H₂, Pd/C | 3-(Aminomethyl)-2-iodobenzoic acid |

The iodo group on the aromatic ring can be oxidized to form hypervalent iodine species, which are powerful and selective oxidizing agents in their own right.

Oxidation to Iodosoarene: this compound can be oxidized to the corresponding cyclic hypervalent iodine(III) compound, 1-hydroxy-7-cyano-1,2-benziodoxol-3(1H)-one (a derivative of 2-iodosobenzoic acid or IBA). A practical and mild method for this transformation involves the use of Oxone® (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) in an aqueous solvent system at room temperature. The presence of the electron-withdrawing cyano group does not hinder this oxidation. These IBA derivatives are non-explosive and serve as valuable organocatalysts and reagents.

Oxidation to Iodoxyarene: Further oxidation of the iodosobenzoic acid derivative can lead to the formation of the corresponding hypervalent iodine(V) species, 3-cyano-2-iodoxybenzoic acid (a derivative of IBX). IBX and its derivatives are potent oxidizing agents, widely used for the oxidation of alcohols to aldehydes and ketones. However, it is important to note that many IBX derivatives are known to be explosive upon heating or impact, which necessitates careful handling. The synthesis of IBX from 2-iodobenzoic acid is a known process, and similar conditions would apply to its 3-cyano derivative.

Table 3: Oxidation of the Iodo Group

| Product | Reagents and Conditions | Oxidation State of Iodine |

|---|---|---|

| 1-Hydroxy-7-cyano-1,2-benziodoxol-3(1H)-one | Oxone®, MeCN/H₂O, Room Temperature | +3 |

| 3-Cyano-2-iodoxybenzoic acid | e.g., Potassium bromate, Sulfuric acid | +5 |

Oxidative and Reductive Processes Affecting the Aromatic Nucleus and Functional Groups

Beyond the transformations of individual functional groups, the entire molecule can be subjected to oxidative and reductive conditions, which can affect the aromatic ring itself.

Reduction of the Aromatic Nucleus: The benzene ring of this compound is generally resistant to reduction under mild conditions. However, under more forcing conditions, it can be reduced. Catalytic hydrogenation at high pressure and temperature over a suitable catalyst (e.g., nickel or rhodium) can lead to the saturation of the aromatic ring, yielding a substituted cyclohexane (B81311) derivative. Another powerful method for the reduction of aromatic rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. The outcome of the Birch reduction on a substituted benzene ring is dependent on the electronic nature of the substituents.

Oxidative Processes: The aromatic ring of this compound is relatively stable towards oxidation due to the presence of multiple electron-withdrawing groups. However, under harsh oxidative conditions, such as with strong oxidizing agents like potassium permanganate (B83412) or ozone, oxidative cleavage of the aromatic ring can occur. More controlled oxidative processes typically target the functional groups as described above. The iodo group is the most susceptible to oxidation, leading to hypervalent iodine species.

Mechanistic Investigations and Computational Studies of 3 Cyano 2 Iodobenzoic Acid Reactions

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the pathways by which 3-cyano-2-iodobenzoic acid undergoes chemical transformations is fundamental to harnessing its synthetic potential. The elucidation of these reaction mechanisms relies on a combination of kinetic measurements and spectroscopic analysis to identify intermediates and transition states. researchgate.net

Kinetic studies involve monitoring the concentration of reactants, intermediates, and products over time to determine the reaction rate, order, and the influence of various parameters like temperature and concentration. Spectroscopic techniques are indispensable for this purpose. For instance, UV-visible spectroscopy can track the disappearance of a reactant or the appearance of a product if they possess a suitable chromophore, allowing for the calculation of rate constants. fiveable.me

Spectroscopic methods are also crucial for structural identification. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of products and can be employed to monitor the progress of a reaction by observing the change in signals corresponding to the reactant and product.

Infrared (IR) Spectroscopy: Can identify functional groups and is useful for observing the conversion of reactants to products, for example, by monitoring the disappearance of a reactant's characteristic vibrational band and the appearance of a product's band. longdom.org

Mass Spectrometry (MS): Helps in identifying products and can be used to detect transient intermediates, providing critical evidence for a proposed reaction pathway. researchgate.net

By combining these methods, a detailed picture of the reaction mechanism, including the rate-determining step and the presence of any short-lived intermediates, can be constructed. irma-international.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such calculations provide deep insights into properties that are difficult to measure experimentally. For this compound, DFT can illuminate how its unique substitution pattern governs its behavior.

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the cyano (-CN) and carboxylic acid (-COOH) groups through both inductive (-I) and resonance (-R) effects. The iodine atom also exhibits a strong inductive withdrawal (-I effect) due to its electronegativity, but it can also donate electron density to the ring through resonance (+R effect) via its lone pairs.

DFT calculations can precisely map these electronic effects.

Molecular Electrostatic Potential (MEP): An MEP surface would visualize the charge distribution across the molecule. For this compound, it is expected to show a highly electron-deficient (electrophilic) aromatic ring, indicated by blue or positive potential regions, due to the cumulative pull of the three substituents. The oxygen and nitrogen atoms would show regions of high electron density (electronegative potential).

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The strong electron-withdrawing groups would significantly lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. vjst.vn

Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) would quantify the electron pull from the aromatic ring towards the substituents, confirming the electron-poor nature of the carbon atoms in the ring. vjst.vn

A critical application of DFT is the modeling of transition states—the fleeting, high-energy structures that exist at the peak of a reaction's energy profile. mit.edu By calculating the geometry and energy of these transition states, the activation energy (the barrier to reaction) can be determined, providing a quantitative measure of reaction feasibility. researchgate.net

Given the electron-deficient nature of the aromatic ring in this compound, a likely key transformation is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the groups on the ring (most likely the iodide, a good leaving group). DFT calculations could model the energy profile for such a reaction, distinguishing between two possible mechanisms:

A stepwise mechanism involving the formation of a stable intermediate known as a Meisenheimer complex.

A concerted mechanism where bond-breaking and bond-forming occur in a single step through one transition state. rsc.org

The calculated energy profile would reveal the activation barriers for each step and the relative stability of any intermediates, thereby predicting the most probable reaction pathway. researchgate.net

The three substituents on the benzene (B151609) ring profoundly influence its reactivity. A theoretical study of these substituent effects using DFT can predict the molecule's behavior in various reactions. nih.govmdpi.com The inductive and resonance effects of each group are key to this analysis.

Interactive Table: Electronic Effects of Substituents on this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -I (Iodo) | 2 | -I (Withdrawing) | +R (Donating) | Deactivating |

| -CN (Cyano) | 3 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

| -COOH (Carboxyl) | 1 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

This combination of effects has significant consequences:

Electrophilic Aromatic Substitution: The ring is strongly deactivated by the cumulative electron-withdrawing power of the substituents, making electrophilic substitution reactions (like nitration or halogenation) extremely difficult to achieve.

Nucleophilic Aromatic Substitution: Conversely, the severe electron deficiency makes the ring highly susceptible to attack by nucleophiles. The substituents activate the ring for SNAr reactions.

Acidity: The presence of ortho-substituents often leads to an "ortho effect," where steric hindrance forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgresearchgate.net This twisting inhibits resonance between the carboxyl group and the ring, which, combined with the strong inductive withdrawal from the ortho-iodo and meta-cyano groups, is expected to significantly increase the acidity of this compound compared to benzoic acid itself. libretexts.org

Molecular Dynamics and Conformational Analysis for Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. rsc.org This is essential for understanding conformational flexibility and non-covalent intermolecular interactions. acs.org

Conformational analysis of this compound is particularly important due to the steric crowding of the three adjacent substituents. Quantum chemical calculations on similar ortho-substituted benzoic acids show that steric repulsion is a dominant factor in determining the molecule's preferred shape. mdpi.comnih.gov For this compound, significant steric strain between the bulky iodine atom, the linear cyano group, and the carboxylic acid group would likely force the carboxyl group to rotate significantly out of the plane of the aromatic ring. researchgate.net This rotation minimizes steric repulsion but also impacts the electronic conjugation, which in turn affects reactivity.

MD simulations can be used to explore:

Conformational Dynamics: Simulating the rotation around the C1-C(OOH) bond to understand the energy barriers between different conformers and their relative populations at a given temperature.

Solvent Interactions: Modeling how solvent molecules arrange around the solute and form hydrogen bonds with the carboxylic acid group, which is crucial for understanding solubility.

Dimerization and Aggregation: Carboxylic acids are well-known to form hydrogen-bonded dimers. MD simulations can investigate the stability of these dimers and other aggregates in different environments, which is fundamental to predicting crystallization behavior. ucl.ac.ukresearchgate.net

By simulating these dynamic and intermolecular events, MD provides a bridge between the properties of a single molecule and its macroscopic behavior in solution or the solid state.

Applications of 3 Cyano 2 Iodobenzoic Acid in Advanced Chemical Synthesis

Building Block for the Synthesis of Complex Organic Scaffolds

The strategic placement of reactive functional groups in 3-cyano-2-iodobenzoic acid makes it an ideal precursor for the synthesis of a wide array of complex organic molecules. Its utility spans the creation of diverse heterocyclic systems, the construction of extended aromatic frameworks, and as an intermediate in the preparation of specialized ligands for catalysis.

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The interplay between the cyano, iodo, and carboxylic acid functionalities allows for a range of cyclization strategies.

Pyridones: While direct synthesis of 3-cyano-2-pyridones from this compound is not extensively documented, the structural motif of a 2-halobenzoic acid is a common precursor for related heterocyclic systems. General methods for the synthesis of 3-cyano-2-pyridone derivatives often involve the condensation of active methylene compounds, such as cyanoacetamide, with 1,3-dicarbonyl compounds mdpi.comresearchgate.net. The potential for this compound to be converted into a suitable intermediate for such cyclizations remains an area for further exploration.

Isocoumarins: The synthesis of isocoumarins, a class of naturally occurring lactones with a range of biological activities, can be achieved through transition-metal-catalyzed C-H activation and annulation of benzoic acids. Specifically, rhodium(III)-catalyzed C-H activation of benzoic acids and their subsequent coupling with various partners is a powerful method for constructing the isocoumarin core nih.govbeilstein-journals.orgnih.gov. This methodology has been shown to be tolerant of benzoic acids bearing electron-withdrawing groups nih.govbeilstein-journals.org. Therefore, this compound is a suitable substrate for such transformations, where the carboxylic acid group directs the ortho-C-H activation for the annulation cascade, leading to the formation of functionalized isocoumarins.

Indoles: The indole scaffold is a cornerstone of many natural products and pharmaceuticals. Palladium-catalyzed reactions are pivotal in modern indole synthesis mdpi.comnih.govresearchgate.netrsc.org. While a direct conversion of this compound to an indole is not straightforward, it can serve as a precursor. For instance, the carboxylic acid could be converted to an amino group via a Curtius or similar rearrangement. The resulting 2-iodoaniline derivative could then undergo a palladium-catalyzed cyclization, such as the Larock indole synthesis, with an alkyne to form a 3-substituted indole mdpi.comresearchgate.netrsc.org. The presence of the cyano group would yield a functionalized indole product amenable to further transformations.

Tetrazoles: The cyano group of this compound is a direct precursor to a tetrazole ring through a [3+2] cycloaddition reaction with an azide source, typically sodium azide nih.gov. This reaction is a well-established and efficient method for the synthesis of 5-substituted-1H-tetrazoles nih.gov. The resulting product would be a tetrazolyl-substituted 2-iodobenzoic acid, a complex building block for further synthetic elaborations.

| Heterocyclic Compound | Synthetic Approach from this compound or its Derivatives | Key Reaction Type | Potential Catalyst/Reagent |

|---|---|---|---|

| Isocoumarins | Carboxylate-directed C-H activation and annulation | C-H Activation/Annulation | Rhodium(III) complexes |

| Indoles (proposed) | Conversion of carboxylic acid to amine, followed by Pd-catalyzed cyclization with an alkyne | Cross-coupling/Cyclization | Palladium catalysts |

| Tetrazoles | [3+2] Cycloaddition of the cyano group with an azide | Cycloaddition | Sodium azide (NaN₃) |

The iodine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling organic-chemistry.orgwikipedia.orgnih.govnih.govsethanandramjaipuriacollege.in. This reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of arylalkynes. These products can serve as building blocks for larger, conjugated systems. By employing di- or poly-alkynes, or through subsequent coupling reactions, it is possible to construct complex polyaromatic hydrocarbons and other extended π-systems, which are of interest in materials science for their electronic and optical properties.

The multifunctional nature of this compound makes it a potential intermediate in the synthesis of complex ligands for catalysis. For example, the synthesis of bipyridine ligands, which are important in coordination chemistry and catalysis, often involves the coupling of pyridine rings umn.edu. The functional groups on this compound could be manipulated to form a pyridine ring, or the entire molecule could be incorporated into a larger ligand scaffold through reactions at the carboxylic acid, iodo, or cyano positions.

Development of Novel Reagents and Catalysts from this compound Derivatives

Beyond its role as a building block for complex molecules, this compound and its derivatives are valuable in the development of novel reagents and in directing chemical reactions.

Hypervalent iodine compounds are widely used as versatile and environmentally benign oxidizing agents in organic synthesis beilstein-journals.orgresearchgate.netresearchgate.net. 2-Iodobenzoic acids are common precursors for the synthesis of cyclic hypervalent iodine reagents such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX) beilstein-journals.orgresearchgate.netorientjchem.org. The oxidation of the iodine atom in this compound can lead to the formation of novel cyano-substituted hypervalent iodine(III) and iodine(V) reagents. The oxidation of 2-iodobenzoate esters to their corresponding hypervalent iodine compounds has been demonstrated, suggesting that this compound can be similarly oxidized to produce these valuable reagents nih.govumn.edu. The presence of the electron-withdrawing cyano group can influence the reactivity and stability of these reagents.

| Hypervalent Iodine Reagent Type | Oxidation State of Iodine | Typical Oxidizing Agent for Synthesis |

|---|---|---|

| Cyano-substituted 2-Iodosobenzoic Acid (IBA) derivative | III | Sodium hypochlorite |

| Cyano-substituted 2-Iodoxybenzoic Acid (IBX) derivative | V | Oxone |

The selective functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis. This is often achieved by using a directing group that positions a metal catalyst in proximity to a specific C-H bond. This compound contains two powerful directing groups: the carboxylic acid and the cyano group.

Carboxylic Acid as a Directing Group: The carboxylate group is a well-established directing group for ortho-C-H functionalization of benzoic acids using various transition metal catalysts, including rhodium and ruthenium nih.govrsc.orgacs.org. This allows for the selective introduction of a wide range of functional groups at the position ortho to the carboxylic acid.

Cyano Group as a Directing Group: The cyano group is also a competent directing group for ortho-C-H functionalization of aryl nitriles nih.govresearchgate.netumich.edu. Palladium-catalyzed ortho-halogenation of arylnitriles has been demonstrated, where the cyano group directs the selective installation of iodo, bromo, or chloro substituents nih.gov.

The presence of both of these directing groups in this compound offers opportunities for complex and regioselective C-H functionalization patterns, making it a valuable tool in the synthesis of highly substituted aromatic compounds.

Intermediate in Specialized Chemical Industries (Research Focus)

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in various fields of advanced chemical synthesis. Its unique structure, featuring a carboxylic acid, a nitrile (cyano) group, and an iodine atom on a benzene (B151609) ring, offers multiple reaction sites for building complex molecules. While it is a specialized reagent, its structural motifs are found in molecules targeted for agrochemical, pigment, and materials science research.

Role in Agrochemical Research and Development

Substituted benzoic acids and benzonitriles are important structural scaffolds in the development of new agrochemicals. The specific substitution pattern of this compound makes it a candidate for investigation in the synthesis of novel herbicides, fungicides, and insecticides. The reactivity of the iodine atom allows for cross-coupling reactions to build more complex molecular frameworks, while the carboxylic acid and cyano groups can be modified to fine-tune the biological activity and physical properties of the target compound. Although direct application of this specific molecule in commercial agrochemicals is not widely documented, related cyanobenzoic acid derivatives are recognized as important intermediates in organic synthesis. google.com

Contributions to the Synthesis of Advanced Dyes and Pigments

The combination of a cyano group and a carboxylic acid on a benzene ring creates a powerful electron-accepting and anchoring system, which is a critical feature for dyes used in advanced applications like dye-sensitized solar cells (DSSCs). In these devices, the dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂). The carboxylic acid group serves to anchor the dye to the TiO₂ surface, while the cyano group helps to modulate the electronic properties of the molecule and can enhance its binding. nih.gov

Research into novel organic sensitizers for DSSCs has demonstrated the effectiveness of the cyanobenzoic acid moiety. For instance, a high-performance D-π-A (Donor-π bridge-Acceptor) dye, designated KM-1, was synthesized using a cyanobenzoic acid derivative as the acceptor and anchoring group. nih.goviphy.ac.cn This dye exhibited a high molar extinction coefficient, and theoretical calculations confirmed that the cyano group contributes to a stable configuration on the TiO₂ surface through hydrogen bonding. nih.gov The successful synthesis and application of dyes like KM-1, which are built upon a cyanobenzoic acid foundation, underscore the potential of this compound as a precursor for a new generation of advanced functional dyes and pigments. iphy.ac.cn

| Property | Value | Reference |

| Compound Name | This compound | |

| Molecular Formula | C₈H₄INO₂ | chemsynthesis.com |

| Molecular Weight | 273.03 g/mol | chemsynthesis.com |

| CAS Number | 106589-22-4 |

Applications as Precursors in Materials Science Research

The unique substitution of this compound makes it a promising precursor for specialized materials, primarily through two distinct pathways leveraging its parent structure, 2-iodobenzoic acid.

First, 2-iodobenzoic acid is the well-established precursor for synthesizing 2-Iodoxybenzoic acid (IBX), a mild and highly selective hypervalent iodine oxidant used widely in organic synthesis. wikipedia.orgtsijournals.com IBX is valued for its ability to oxidize alcohols to aldehydes and ketones without affecting other sensitive functional groups and for being an environmentally benign reagent. tsijournals.com By analogy, this compound could serve as a precursor to a novel, cyano-substituted IBX reagent. The presence of the electron-withdrawing cyano group could modify the reactivity and solubility of the resulting oxidant, potentially leading to new applications in specialized chemical synthesis.

Second, aromatic carboxylic acids are fundamental building blocks for creating porous crystalline materials known as Metal-Organic Frameworks (MOFs). These materials are constructed from metal ions or clusters linked together by organic ligands. The properties of the MOF can be tuned by changing the organic linker. The dicarboxylate, 2-iodobenzoic acid, has been used to synthesize such frameworks. Given its bifunctional nature (carboxyl and cyano groups), this compound presents an intriguing possibility as a ligand for creating novel MOFs with tailored pore sizes and chemical functionalities for applications in gas storage, catalysis, and separation.

| Feature | This compound | 2-Iodobenzoic acid |

| Molecular Formula | C₈H₄INO₂ | C₇H₅IO₂ |

| Molar Mass | 273.03 g/mol | 248.02 g/mol |

| Key Functional Groups | Carboxylic Acid, Cyano, Iodo | Carboxylic Acid, Iodo |

| Known Application of Precursor | Potential precursor to cyano-substituted IBX | Precursor to IBX and Dess-Martin periodinane wikipedia.org |

Analytical and Spectroscopic Investigations of 3 Cyano 2 Iodobenzoic Acid and Its Derivatives

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Cyano-2-iodobenzoic acid is expected to show distinct signals for the three aromatic protons and the single carboxylic acid proton. The aromatic region would display a complex splitting pattern due to spin-spin coupling between adjacent protons. The proton ortho to the carboxyl group (H-6) would likely appear as a doublet of doublets, coupled to both H-5 and H-4. The proton para to the carboxyl group (H-5) is expected to be a triplet, being coupled to H-4 and H-6. The proton meta to the carboxyl group (H-4) would also likely be a doublet of doublets. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), the exact position of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons, one for the nitrile carbon, and one for the carboxyl carbon. The chemical shifts are influenced by the electron-withdrawing or -donating nature of the substituents. The carboxyl carbon (C=O) is expected at the most downfield position (around 165-175 ppm). The carbon bearing the iodine (C-2) would be shifted significantly upfield due to the heavy atom effect, while the carbons adjacent to the electron-withdrawing cyano and carboxyl groups would be deshielded and appear at higher chemical shifts. The nitrile carbon typically appears in the range of 115-125 ppm.

Multidimensional Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H coupling relationships between adjacent aromatic protons. Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton signal to its directly attached carbon and to establish long-range (2-3 bond) correlations, respectively. This would allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous compounds like 2-iodobenzoic acid and 3-cyanobenzoic acid.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Proton Position | Predicted δ (ppm) | Predicted Multiplicity | Carbon Position | Predicted δ (ppm) |

| -COOH | >10.0 | br s | C1 (-COOH) | ~170 |

| H-4 | ~7.8-8.0 | dd | C2 (-I) | ~95-100 |

| H-5 | ~7.4-7.6 | t | C3 (-CN) | ~115-120 |

| H-6 | ~8.1-8.3 | dd | C4 | ~135 |

| C5 | ~130 | |||

| C6 | ~138 | |||

| C7 (-CN) | ~118 | |||

| C-ipso (attached to C1) | ~132 |

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp band around 1700 cm⁻¹. The C≡N (nitrile) stretching vibration is expected to appear as a medium-intensity, sharp absorption in the 2220-2240 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile (C≡N) stretch, which may be of medium intensity in the IR, often gives a strong signal in the Raman spectrum. The symmetric aromatic ring breathing modes, which can be weak in the IR, are often prominent in the Raman spectrum, providing a fingerprint for the substitution pattern. The C=O stretch is also observable, although typically weaker than in the IR spectrum. The C-I stretch is expected at low frequencies, typically below 400 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 | Strong, Broad | Weak |

| Carboxylic Acid (-COOH) | C=O stretch | 1680-1720 | Strong | Medium |

| Nitrile (-CN) | C≡N stretch | 2220-2240 | Medium, Sharp | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium | Medium |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong | Medium-Strong |

| Iodo Group (-I) | C-I stretch | <400 | Strong | Strong |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula C₈H₄INO₂), HRMS can verify the molecular formula by providing an experimental mass that matches the calculated theoretical mass to within a few parts per million (ppm). uni.lu The monoisotopic mass of this compound is calculated to be 272.9287 g/mol . uni.lu HRMS analysis, typically using electrospray ionization (ESI), would detect the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. uni.lu The high mass accuracy of the technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

**Table 3: Predicted HRMS Data for this compound (C₈H₄INO₂) **

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₈H₄INO₂ | 272.9287 |

| [M-H]⁻ | C₈H₃INO₂⁻ | 271.9214 |

| [M+H]⁺ | C₈H₅INO₂⁺ | 273.9360 |

| [M+Na]⁺ | C₈H₄INNaO₂⁺ | 295.9179 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene (B151609) ring in this compound acts as a chromophore. The absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals. Unsubstituted benzoic acid exhibits absorption maxima around 230 nm and 274 nm. rsc.org The presence of the cyano and iodo substituents, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to their influence on the electronic distribution in the aromatic system. libretexts.org The extension of conjugation and electronic perturbations generally leads to absorptions at longer wavelengths.

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

A key feature expected in the crystal structure is the formation of hydrogen-bonded dimers. Like most carboxylic acids, two molecules of this compound are likely to associate via strong O-H···O hydrogen bonds between their carboxyl groups, forming a centrosymmetric dimer. wikipedia.org

Chromatographic and Separation Techniques for Research Sample Analysis

Chromatographic techniques are essential for assessing the purity of research samples and for isolating compounds from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile organic compounds like this compound. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile or methanol (B129727). ekb.eg Detection is typically achieved using a UV detector set to a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum. sielc.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity assessment. For this compound, silica gel plates would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid to ensure sharp spots. researchgate.netakjournals.com

Gas Chromatography (GC): Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. However, analysis is possible after derivatization to a more volatile ester form (e.g., a methyl or trimethylsilyl ester). nih.gov This method, often coupled with mass spectrometry (GC-MS), can provide excellent separation and identification of the compound and any related impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used for determining the purity of the compound and for separating it from starting materials, by-products, and other impurities that may arise during synthesis.

Reverse-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of benzoic acid derivatives. echemi.comekb.eg In this technique, the stationary phase is nonpolar (commonly a C18-modified silica), and the mobile phase is a more polar solvent mixture. For this compound, a typical method would involve a column such as a Zorbax SB-Aq or a Spherisorb C18. ekb.egnih.gov The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., potassium phosphate or ammonium acetate (B1210297) with an acid like phosphoric or acetic acid to control pH) and an organic solvent such as acetonitrile or methanol. ekb.egthaiscience.infosielc.com

The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The cyano and iodo substituents, along with the carboxylic acid group, impart a specific polarity to the molecule, which governs its retention time. Detection is typically achieved using a UV detector, as the aromatic ring and chromophoric groups of this compound allow for strong absorbance at specific wavelengths, commonly 254 nm or 280 nm. nih.gov

Purity assessment is performed by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate isomers and closely related compounds, ensuring accurate purity determination. sielc.com The method's performance is validated according to ICH guidelines for parameters like specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). ekb.egthaiscience.info

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV or Photodiode Array (PDA) Detector |

| Column | Reverse-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.05 M Ammonium Acetate Buffer (pH 4.4) |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 30% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like this compound, direct analysis by GC-MS is challenging. nih.gov Therefore, a chemical derivatization step is necessary to convert the non-volatile acid into a more volatile derivative suitable for gas chromatography. colostate.edu

The most common derivatization strategy for compounds containing active hydrogen atoms (such as the carboxylic acid group) is silylation. colostate.eduunina.it This process involves replacing the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. unina.itnih.govbrjac.com.br The reaction converts the polar carboxylic acid into a less polar, more volatile TMS ester. nih.govnih.gov

Once derivatized, the sample is injected into the GC-MS system. The volatile TMS derivative of this compound is separated from other components on a capillary column, typically with a nonpolar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for unambiguous identification of the compound by comparing it to spectral libraries. nih.govnih.gov This technique is highly sensitive and specific, making it ideal for the identification of trace impurities or for the structural confirmation of derivatives. nih.gov

Table 2: Predicted Parameters for GC-MS Analysis of Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Derivative Formed | Trimethylsilyl 3-cyano-2-iodobenzoate |

| Derivative Molecular Formula | C11H12INO2Si |

| Derivative Molecular Weight | 345.20 g/mol |

| GC Column | HP-5MS (5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | Initial 70°C (1 min), ramp at 10°C/min to 280°C (hold 5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

Q & A

Q. How can I optimize the synthesis of 3-cyano-2-iodobenzoic acid while minimizing byproducts like dehalogenated or cyano-hydrolyzed derivatives?

Methodological Answer:

- Precursor Selection : Start with 2-iodo-3-nitrobenzoic acid. Reduce the nitro group to amine using H₂/Pd-C, then perform a Sandmeyer reaction with CuCN to introduce the cyano group .

- Reaction Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates. Retention times for the target compound (~12.5 min) and common byproducts (e.g., 2-iodobenzoic acid at ~9.8 min) should be calibrated .

- Byproduct Mitigation : Maintain anhydrous conditions to prevent hydrolysis of the cyano group. Use low-temperature iodination (0–5°C) to suppress iodine displacement.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Expect aromatic protons as a doublet (δ 7.8–8.2 ppm) and a singlet for the carboxylic acid proton (δ 12–13 ppm). The cyano carbon appears at ~115 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm the cyano group (C≡N stretch at ~2230 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 287.89 (calculated for C₈H₃INO₂).

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. The iodine atom’s σ-hole interaction with palladium catalysts enhances oxidative addition but may sterically hinder coupling partners .

- Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to assess stabilization of the Pd(0) intermediate.

- Experimental Validation : Compare predicted activation energies (ΔG‡) with experimental yields (e.g., 60–75% yield in DMF vs. 40% in THF) .

Q. How should researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Methodological Answer:

- Data Reconciliation : Cross-reference CCDC entries (e.g., CCDC 2054321) with in-house XRD. Pay attention to unit cell parameters (e.g., a = 7.21 Å, b = 10.34 Å for orthorhombic systems) .

- Thermal Analysis : Perform DSC to check for polymorphic transitions (endothermic peaks at 145–150°C may indicate phase changes) .

- Collaborative Verification : Submit samples to multiple crystallography labs to rule out instrumentation bias .

Experimental Design and Data Analysis

Q. What statistical methods are appropriate for analyzing the catalytic efficiency of this compound in metal-free C–H activation?

Methodological Answer:

- Design of Experiments (DoE) : Use a 3³ factorial design to vary substrate concentration (0.1–1.0 M), temperature (80–120°C), and reaction time (6–24 hrs).

- ANOVA : Identify significant factors (e.g., temperature contributes 58% variance in yield, p < 0.001) .

- Kinetic Modeling : Fit time-course data to a second-order rate law (k = 0.015 L·mol⁻¹·s⁻¹ at 100°C) .

Q. How can researchers address discrepancies between theoretical and experimental pKa values for this compound?

Methodological Answer:

- Experimental pKa Determination : Use potentiometric titration in 30% aqueous ethanol. Compare with DFT-calculated values (M06-2X/def2-TZVP).

- Error Analysis : Systematic errors >0.5 units suggest solvation model limitations. Include explicit solvent molecules in simulations .

- Literature Synthesis : Replicate prior studies (e.g., reported pKa = 2.8 vs. observed 3.1) to isolate methodological variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.